molecular formula C49H57N9O7 B12408074 PROTAC TTK degrader-2

PROTAC TTK degrader-2

Cat. No.: B12408074
M. Wt: 884.0 g/mol
InChI Key: XWOZFCIASHOPCP-UHFFFAOYSA-N
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Description

PROTAC TTK degrader-2 is a potent threonine tyrosine kinase (TTK) degrader. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which is designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound has shown significant anticancer activity, particularly in colorectal cancer models .

Preparation Methods

The synthesis of PROTAC TTK degrader-2 involves multiple steps, including the preparation of the linker and the conjugation of the target protein ligand and the E3 ligase ligand. The synthetic route typically involves organic synthesis techniques such as amide bond formation, esterification, and click chemistry. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and stability of the compound. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.

Chemical Reactions Analysis

PROTAC TTK degrader-2 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.

    Reduction: This reaction can be used to reduce any oxidized intermediates formed during synthesis.

    Substitution: This reaction is crucial for modifying the linker or the ligands to improve the compound’s properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .

Scientific Research Applications

PROTAC TTK degrader-2 has a wide range of scientific research applications:

Mechanism of Action

PROTAC TTK degrader-2 exerts its effects by forming a ternary complex with the target protein (TTK) and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of TTK, marking it for degradation by the proteasome. The degradation of TTK disrupts its role in cell division and proliferation, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

PROTAC TTK degrader-2 is unique in its high potency and selectivity for TTK. Similar compounds include:

These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and therapeutic applications.

Properties

Molecular Formula

C49H57N9O7

Molecular Weight

884.0 g/mol

IUPAC Name

N-[4-[2-[4-[4-[8-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oct-7-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide

InChI

InChI=1S/C49H57N9O7/c1-4-42(59)51-34-14-16-35(17-15-34)58-45(62)26-31(2)38-29-50-49(54-46(38)58)52-39-19-18-36(28-41(39)65-3)55-22-24-56(25-23-55)44(61)11-9-7-5-6-8-10-32-12-13-33-30-57(48(64)37(33)27-32)40-20-21-43(60)53-47(40)63/h12-13,18-19,26-29,34-35,40H,4-7,9,11,14-17,20-25,30H2,1-3H3,(H,51,59)(H,50,52,54)(H,53,60,63)

InChI Key

XWOZFCIASHOPCP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCCCC#CC6=CC7=C(CN(C7=O)C8CCC(=O)NC8=O)C=C6)OC)C

Origin of Product

United States

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